An In-depth Technical Guide to 3-Bromo-6-hydroxy-2-methylbenzoic Acid: Molecular Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-Bromo-6-hydroxy-2-methylbenzoic Acid: Molecular Structure, Synthesis, and Therapeutic Potential
Introduction
Substituted benzoic acid scaffolds are cornerstones in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, highly functionalized derivative: 3-Bromo-6-hydroxy-2-methylbenzoic acid (CAS No: 252955-18-3).
This document provides a comprehensive analysis of its molecular structure, a detailed exploration of its physicochemical properties, a proposed synthetic pathway, and a discussion of its potential applications in drug discovery. The insights presented herein are curated for researchers, medicinal chemists, and professionals in drug development, aiming to provide a foundational understanding of this compound's potential as a key building block in the synthesis of biologically active molecules. While information on this specific isomer is limited, this guide will draw upon established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded overview.
Molecular Structure and Nomenclature
The structural identity of a compound is fundamental to understanding its reactivity and biological function. 3-Bromo-6-hydroxy-2-methylbenzoic acid is a disubstituted salicylic acid derivative, which in turn is a type of phenolic acid.
IUPAC Name and Chemical Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-6-hydroxy-2-methylbenzoic acid .[1] This name systematically describes the arrangement of its functional groups around the benzoic acid core.
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Benzoic acid: The parent structure is a benzene ring attached to a carboxylic acid group (-COOH).
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Numbering: The carbon atom of the carboxylic acid group is designated as position 1 of the benzene ring. The substituents are then numbered to give them the lowest possible locants.
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Substituents:
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A methyl group (-CH₃) is at position 2.
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A bromo group (-Br) is at position 3.
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A hydroxy group (-OH) is at position 6.
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Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 252955-18-3[1] |
| Molecular Formula | C₈H₇BrO₃ |
| InChI Key | AJXOCFKDIBBTJK-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=C(C(=C(C=C1)O)Br)C(=O)O |
2D Molecular Structure
Caption: 2D structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound dictate its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 231.04 g/mol | PubChem |
| Appearance | Powder | Sigma-Aldrich[1] |
| Melting Point | 163-165 °C | Sigma-Aldrich[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 57.5 Ų | PubChem |
| XLogP3 | 2.7 | PubChem |
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¹H NMR: Protons on the aromatic ring, the hydroxyl and carboxylic acid groups, and the methyl group would exhibit characteristic chemical shifts.
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¹³C NMR: Eight distinct carbon signals corresponding to the aromatic carbons, the carboxyl carbon, and the methyl carbon would be expected.
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IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br stretching would be present.
Proposed Synthesis Protocol
A specific, peer-reviewed synthesis protocol for 3-bromo-6-hydroxy-2-methylbenzoic acid is not prominently available. However, a plausible and efficient synthetic route can be designed based on established principles of electrophilic aromatic substitution. The proposed pathway involves the bromination of 6-hydroxy-2-methylbenzoic acid.
The rationale for this approach is based on the directing effects of the substituents on the starting material. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the carboxylic acid (-COOH) is a deactivating, meta-director, and the methyl (-CH₃) group is a weakly activating, ortho-, para-director. The combined activating and directing influence of the hydroxyl and methyl groups would strongly favor electrophilic substitution at the positions ortho and para to the hydroxyl group. In 6-hydroxy-2-methylbenzoic acid, the positions ortho to the hydroxyl group are C1 and C5, and the para position is C3. Position C1 is already substituted, and position C5 is sterically hindered by the adjacent methyl group. Therefore, the most likely position for bromination is C3.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthesis workflow for 3-Bromo-6-hydroxy-2-methylbenzoic acid.
Step-by-Step Methodology
Objective: To synthesize 3-Bromo-6-hydroxy-2-methylbenzoic acid via electrophilic bromination of 6-hydroxy-2-methylbenzoic acid.
Materials:
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6-hydroxy-2-methylbenzoic acid
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Stir plate and magnetic stir bar
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Round-bottom flask
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Reflux condenser
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Separatory funnel
Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 6-hydroxy-2-methylbenzoic acid in anhydrous acetonitrile.
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Addition of Brominating Agent: To the stirred solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise at room temperature. The use of NBS provides a source of electrophilic bromine under milder conditions compared to elemental bromine.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Aqueous Workup: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting material and acidic byproducts), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain pure 3-Bromo-6-hydroxy-2-methylbenzoic acid.
Self-Validation: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the regioselectivity of the bromination.
Applications in Drug Development and Research
While specific biological activities for 3-bromo-6-hydroxy-2-methylbenzoic acid are not extensively documented, its structural motifs are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.
Anti-inflammatory and Analgesic Potential
The core structure is a derivative of salicylic acid (2-hydroxybenzoic acid), the parent compound of aspirin. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and interaction with target enzymes.[2][3]
Antimicrobial and Antifungal Activity
Halogenated phenolic compounds often exhibit potent antimicrobial properties. The bromine atom can increase the compound's ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.[2] Derivatives of bromobenzoic acids have been investigated for their potential as antibacterial and antifungal agents.[4][5][6]
Anticancer Research
Derivatives of bromophenols have been synthesized and evaluated for their anticancer activities.[7] Substituted benzoic acids can serve as scaffolds for the development of inhibitors of various signaling pathways implicated in cancer cell proliferation and survival.[8][9] The specific substitution pattern of 3-bromo-6-hydroxy-2-methylbenzoic acid makes it a valuable starting point for creating a library of compounds for screening in cancer cell lines.
Precursor in Organic Synthesis
This compound is a versatile intermediate for further chemical modifications.[10]
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The carboxylic acid group can be converted to esters, amides, or other functional groups.
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The hydroxyl group can be alkylated or acylated.
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The bromo substituent serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity in the synthesis of novel drug candidates.[4][10]
Conclusion
3-Bromo-6-hydroxy-2-methylbenzoic acid is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. Its well-defined structure and the presence of three distinct functional groups offer numerous avenues for chemical modification. While direct biological data is sparse, its structural relationship to known bioactive classes of compounds, such as salicylates and other halogenated phenolics, strongly suggests its potential as a valuable scaffold for the development of new anti-inflammatory, antimicrobial, and anticancer agents. The proposed synthesis provides a reliable and scalable method for accessing this compound, thereby facilitating its further investigation and application in drug discovery and development.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Strategic Importance of 3-Bromobenzoic Acid in Modern Chemical Synthesis. [Link]
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Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2026, February 14). The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2752995, 3-Bromo-2-hydroxy-6-methylbenzoic acid. Retrieved from [Link]
- He, F., Wang, M., Gao, M., et al. (2014). Chemical composition and biological activities of Gerbera anandria. Molecules, 19(4), 4046-4057.
- Papakyriakou, A., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(8), 2253.
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MDPI. (2022, April 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
- Google Patents. (2004). Method for producing 3-bromomethylbenzoic acids.
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